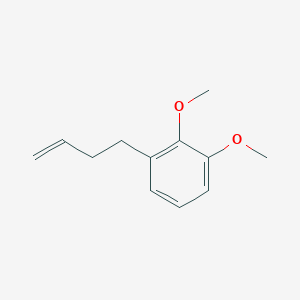
4-(2,3-Dimethoxyphenyl)-1-butene
Overview
Description
The compound “4-(2,3-Dimethoxyphenyl)-1-butene” is a type of organic compound. It likely contains a butene group attached to a phenyl ring with two methoxy groups at the 2nd and 3rd positions .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another synthesis method involves the condensation of acid anhydrides with 2-(3,4-dimethoxyphenyl)ethanamine .Scientific Research Applications
Electrochemical Synthesis and Reactions
- 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a related compound, was synthesized through electrooxidative double ene-type chlorination. This method demonstrates the potential of electrochemical processes in synthesizing complex organic compounds (Uneyama et al., 1983).
Photochemical Generation and Reactivity
- The photochemistry of certain chlorophenols and chloroanisoles, which have structural similarities, leads to the generation of compounds like 4-hydroxy(methoxy)phenyl cation. These cations demonstrate significant reactivity, adding to pi nucleophiles and providing insights into their potential applications in organic synthesis (Protti et al., 2004).
Molecular Structure and Stability
- Studies on N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, another compound with structural similarities, have shown how hydrogen bonding and molecular orientation influence the stability and properties of molecular structures, which is essential for designing stable organic compounds (Choi et al., 2010).
Crystal and Molecular Structure Analysis
- The study of molecules like [4-((E)-but-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate, which possess structural elements similar to 4-(2,3-Dimethoxyphenyl)-1-butene, through X-ray diffraction and DFT calculations, provides valuable insights into intramolecular interactions and the impact of these interactions on molecular properties (Grabowski et al., 2004).
Catalysis in Organic Synthesis
- The manganese-catalyzed silylmagnesiation of acetylenes and 1,3-dienes, involving compounds with structural resemblance, demonstrates the potential of such compounds in facilitating or influencing chemical reactions, which is crucial in the field of organic synthesis (Tang et al., 1997).
Synthesis and Structure of Complex Organic Molecules
- The synthesis of compounds like remirol, involving reactions with structurally similar compounds, highlights the intricate processes involved in the formation of complex organic molecules, contributing to our understanding of synthetic pathways in organic chemistry (Yamaguchi et al., 1987).
Polymerization and Molecular Electronics
- Phase transfer Pd(0) catalyzed polymerization reactions, involving compounds with structural elements similar to this compound, illustrate the application of such molecules in polymer chemistry and potentially in the development of molecular electronics (Pugh & Percec, 1990).
Stereochemical Analysis in Organic Compounds
- The study of reactions involving 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne with butenes, which shares similarities in structure, provides insights into the stereochemical aspects of organic reactions, crucial for understanding reaction mechanisms (Kinjo et al., 2007).
Properties
IUPAC Name |
1-but-3-enyl-2,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-7-10-8-6-9-11(13-2)12(10)14-3/h4,6,8-9H,1,5,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHCWIQNDOBJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3174006.png)

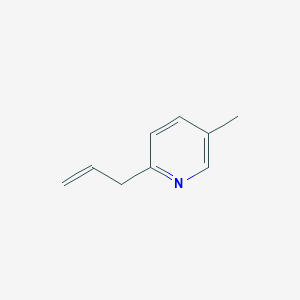
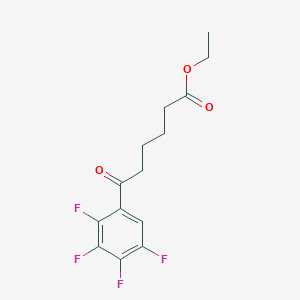
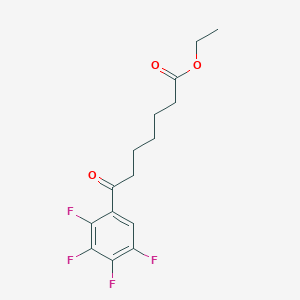
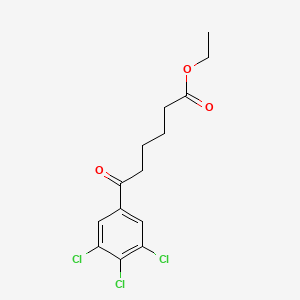
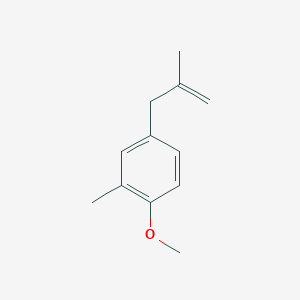

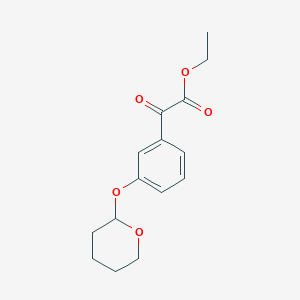

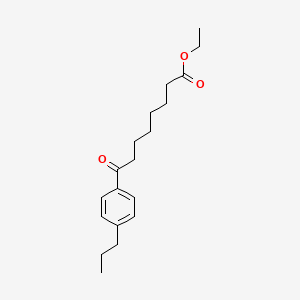
![2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3174069.png)


